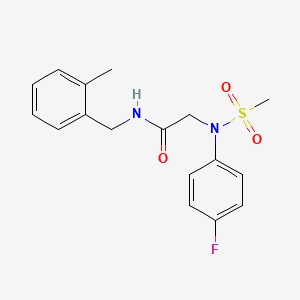![molecular formula C19H22N2OS B3930218 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3930218.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide
Overview
Description
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Scientific Research Applications
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes that promote cell proliferation, survival, and inflammation. By inhibiting NF-κB, this compound 11-7082 can suppress the growth and survival of cancer cells and reduce inflammation in various disease models.
Mechanism of Action
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 acts as an inhibitor of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the activation of its target genes. This compound 11-7082 also inhibits the activity of the upstream kinase, IKKβ, which is involved in the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, it can induce cell cycle arrest, apoptosis, and senescence, leading to the inhibition of tumor growth and metastasis. In inflammatory diseases, it can reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the suppression of inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has several advantages and limitations for lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, it has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may limit its specificity in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082. One area of interest is the optimization of its pharmacological properties, such as its bioavailability, stability, and specificity, to improve its therapeutic potential. Another area of interest is the identification of new targets and pathways that are regulated by NF-κB and the development of new inhibitors that can target these pathways. Finally, the clinical evaluation of this compound 11-7082 in various disease models, such as cancer and inflammatory diseases, will be important to determine its safety and efficacy in humans.
properties
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-13(2)15-9-11-16(12-10-15)20-19(23)21-18(22)17-8-6-5-7-14(17)3/h5-13H,4H2,1-3H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHIMVWMCPDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3930140.png)
![3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3930147.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930162.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930168.png)

![2-methyl-8-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3930189.png)
![2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3930192.png)

![4-[(4-methyl-1-piperidinyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3930209.png)